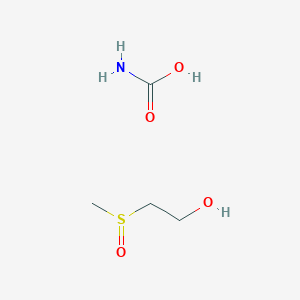
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C12H21NO2 It is a derivative of pyrrolidine, characterized by the presence of butyl and tetramethyl groups attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetramethylpyrrolidine-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where nucleophiles like halides or alkoxides replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Applications De Recherche Scientifique
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetramethylpyrrolidine-2,5-dione: Lacks the butyl group, leading to different chemical properties and reactivity.
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2-thione: Contains a sulfur atom instead of an oxygen atom, resulting in distinct chemical behavior.
Uniqueness
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is unique due to the presence of both butyl and tetramethyl groups, which confer specific steric and electronic properties. These characteristics make it a valuable compound for various applications, distinguishing it from other similar molecules.
Propriétés
Numéro CAS |
112537-71-0 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-6-7-8-13-9(14)11(2,3)12(4,5)10(13)15/h6-8H2,1-5H3 |
Clé InChI |
JOTMCGJCPJTIFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(C(C1=O)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
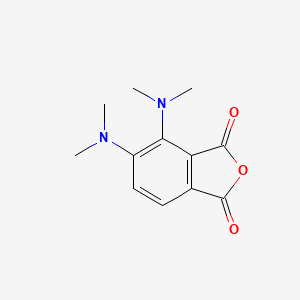
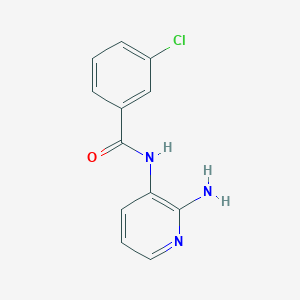

![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
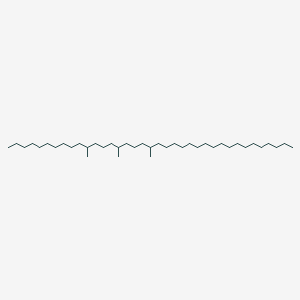
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
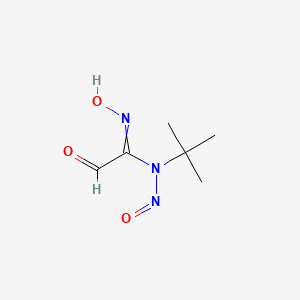

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
